molecular formula C21H24N2O5 B11532407 Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate

Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11532407
M. Wt: 384.4 g/mol
InChI Key: NYHFDBSPAZHDBU-UHFFFAOYSA-N
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Description

Heptyl 4-(4-nitrobenzamido)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a 4-nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl 4-(4-nitrobenzamido)benzoate typically involves the esterification of 4-(4-nitrobenzamido)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of heptyl 4-(4-nitrobenzamido)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality heptyl 4-(4-nitrobenzamido)benzoate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Heptyl 4-(4-nitrobenzamido)benzoate can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: 4-(4-aminobenzamido)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-nitrobenzamido)benzoic acid and heptyl alcohol.

Scientific Research Applications

Heptyl 4-(4-nitrobenzamido)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of heptyl 4-(4-nitrobenzamido)benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Heptyl 4-(4-nitrobenzamido)benzoate can be compared with other similar compounds, such as:

    Heptyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a nitrobenzamido group.

    Heptyl benzoate: Lacks the nitrobenzamido substitution, making it less complex.

    4-(4-nitrobenzamido)benzoic acid: The parent acid of heptyl 4-(4-nitrobenzamido)benzoate.

The uniqueness of heptyl 4-(4-nitrobenzamido)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

heptyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5/c1-2-3-4-5-6-15-28-21(25)17-7-11-18(12-8-17)22-20(24)16-9-13-19(14-10-16)23(26)27/h7-14H,2-6,15H2,1H3,(H,22,24)

InChI Key

NYHFDBSPAZHDBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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